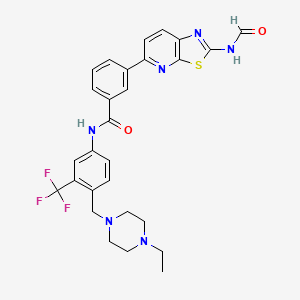
HG-7-85-01-Decyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HG-7-85-01-Decyclopropane is a chemical compound known for its role as an ABL inhibitor. It is a part of the PROTAC (PROteolysis TArgeting Chimera) technology, which is used to target and degrade specific proteins. The compound binds to the IAP ligand via a linker to form SNIPER, a molecule that induces the degradation of oncogenic BCR-ABL protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HG-7-85-01-Decyclopropane involves multiple steps, including the formation of the ABL inhibitor moiety and its subsequent conjugation with the IAP ligand. The specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is typically produced in specialized laboratories equipped with advanced chemical synthesis capabilities. The compound is synthesized in small quantities for research purposes and is not intended for clinical use.
Analyse Chemischer Reaktionen
Types of Reactions: HG-7-85-01-Decyclopropane primarily undergoes substitution reactions due to its functional groups. The compound can react with various nucleophiles and electrophiles under appropriate conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO) and water. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
HG-7-85-01-Decyclopropane has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a tool compound to study the degradation of oncogenic proteins, such as BCR-ABL, in cancer research. The compound is also utilized in the development of new PROTAC molecules for targeted protein degradation .
Wirkmechanismus
The mechanism of action of HG-7-85-01-Decyclopropane involves its binding to the ABL kinase domain and the IAP ligand. This binding leads to the formation of SNIPER, which induces the ubiquitination and subsequent degradation of the target protein, BCR-ABL. The molecular targets and pathways involved include the ubiquitin-proteasome system and the ABL kinase signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- HG-7-85-01
- PROTAC ABL binding moiety 3
- N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-formamido-[1,3]thiazolo[5,4-b]pyridin-5-yl)benzamide .
Uniqueness: HG-7-85-01-Decyclopropane is unique among similar compounds due to its ability to form SNIPER and induce targeted protein degradation. This property makes it a valuable tool in cancer research and the development of new therapeutic strategies .
Eigenschaften
Molekularformel |
C28H27F3N6O2S |
|---|---|
Molekulargewicht |
568.6 g/mol |
IUPAC-Name |
N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-formamido-[1,3]thiazolo[5,4-b]pyridin-5-yl)benzamide |
InChI |
InChI=1S/C28H27F3N6O2S/c1-2-36-10-12-37(13-11-36)16-20-6-7-21(15-22(20)28(29,30)31)33-25(39)19-5-3-4-18(14-19)23-8-9-24-26(34-23)40-27(35-24)32-17-38/h3-9,14-15,17H,2,10-13,16H2,1H3,(H,33,39)(H,32,35,38) |
InChI-Schlüssel |
UTIKCWPCBLCAGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



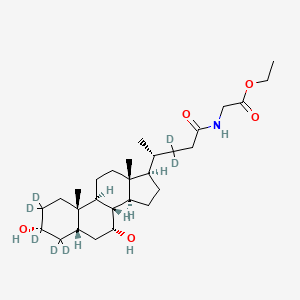
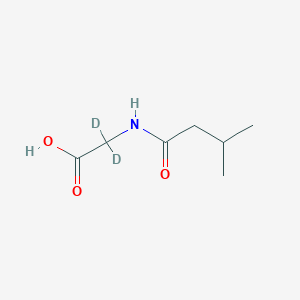

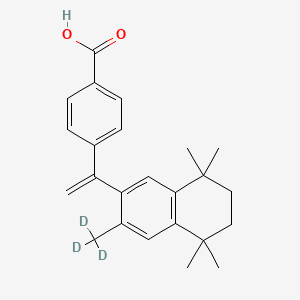
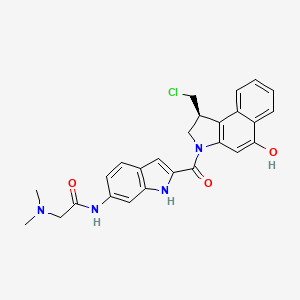
![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)
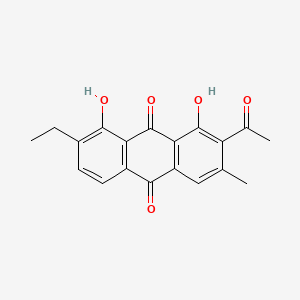
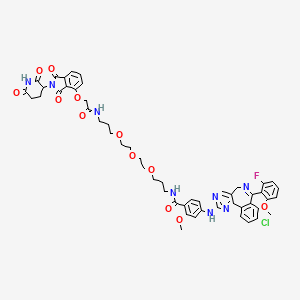
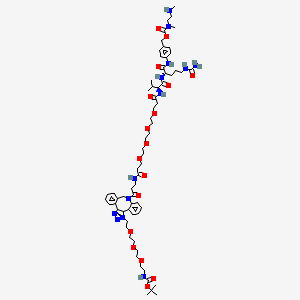
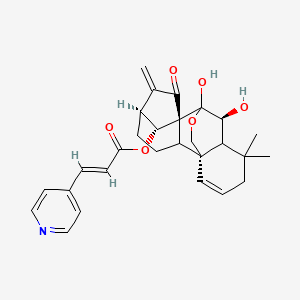
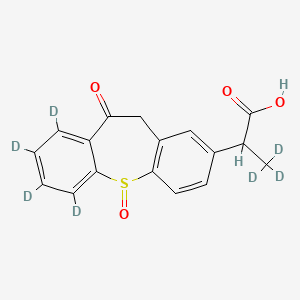
![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)
